molecular formula C19H18F3N5O B1680911 Sch-51866 CAS No. 167298-74-0

Sch-51866

货号: B1680911
CAS 编号: 167298-74-0
分子量: 389.4 g/mol
InChI 键: JOSMPBVYYKRYLG-QWHCGFSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SCH51866 是一种小分子药物,其功能是作为磷酸二酯酶抑制剂,专门针对磷酸二酯酶 1 和磷酸二酯酶 5。它在多种治疗领域表现出潜力,特别是在心血管疾病中。 该化合物的分子式为 C19H18F3N5O,分子量为 389.37 g/mol .

准备方法

SCH51866 的合成涉及多个步骤,包括形成关键中间体,并在特定条件下进行后续反应。详细的合成路线和反应条件是专有的,并未公开披露。

化学反应分析

SCH51866 会发生多种化学反应,包括:

    氧化: 该化合物可在特定条件下被氧化以形成氧化衍生物。

    还原: 还原反应可以用来修饰化合物中存在的官能团。

    取代: SCH51866 可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 .

科学研究应用

Antiplatelet Effects

One of the prominent applications of SCH-51866 is its antiplatelet activity. Studies have shown that it effectively inhibits collagen-induced platelet aggregation, demonstrating an IC50 of 10 µM. This property is particularly relevant in preventing thrombus formation in cardiovascular diseases .

Table 1: Antiplatelet Activity of this compound

CompoundIC50 (µM)Mechanism
This compound10Inhibits collagen-induced aggregation
E40214Highly selective PDE5 inhibitor

Vascular Protective Effects

In spontaneously hypertensive rat models, this compound has been shown to prevent neointimal formation following balloon angioplasty. It reduced blood pressure in these models, indicating its potential as a therapeutic agent for managing hypertension and related vascular conditions .

Huntington's Disease Studies

Research has investigated the effects of this compound in models of Huntington's disease (HD). Despite its favorable pharmacokinetic profile, chronic administration did not significantly alter disease progression in R6/2 mouse models of HD. This suggests that while this compound effectively inhibits PDEs, it may not be sufficient to modify the underlying pathophysiology of HD .

Table 2: Effects of this compound in Huntington's Disease Models

EndpointResult
Motor FunctionNo significant improvement
Cognitive FunctionNo significant improvement
Structural ChangesNo significant improvement

Antitumor Activity

In preclinical studies involving xenograft models, this compound demonstrated significant antitumor effects, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. This highlights its potential application in oncology, particularly for tumors that may be sensitive to modulation of cyclic nucleotide pathways .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation markers in animal models of arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential utility in inflammatory conditions .

Summary of Findings

The diverse applications of this compound underscore its potential as a therapeutic agent across various medical fields:

  • Cardiovascular Diseases : Effective as an antiplatelet agent and for vascular protection.
  • Neurodegenerative Disorders : Limited efficacy observed in Huntington's disease models.
  • Oncology : Promising antitumor activity noted in xenograft studies.
  • Inflammation : Significant anti-inflammatory effects demonstrated.

作用机制

SCH51866 通过抑制磷酸二酯酶 1 和磷酸二酯酶 5 酶来发挥其作用。这些酶参与环状核苷酸(如环状腺苷单磷酸和环状鸟苷单磷酸)的分解。 通过抑制这些酶,SCH51866 会增加环状核苷酸的水平,从而导致各种生理效应,包括血管舒张和改善血流 .

相似化合物的比较

SCH51866 与其他磷酸二酯酶抑制剂相比,例如:

属性

CAS 编号

167298-74-0

分子式

C19H18F3N5O

分子量

389.4 g/mol

IUPAC 名称

(11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C19H18F3N5O/c1-26-17(28)15-16(27-13-4-2-3-12(13)23-18(26)27)25-14(24-15)9-10-5-7-11(8-6-10)19(20,21)22/h5-8,12-13H,2-4,9H2,1H3,(H,24,25)/t12-,13+/m0/s1

InChI 键

JOSMPBVYYKRYLG-QWHCGFSZSA-N

SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5

手性 SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=N[C@@H]5[C@H]4CCC5

规范 SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

cis-5,6a,7,8,9,9a-hexahydro-2-(4-(trifluoromethyl)phenylmethyl)-5-methyl-cyclopent(4,5)imidazo(2,1-b)purin-4(3H)-one
SCH 51866
SCH-51866

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sch-51866
Reactant of Route 2
Sch-51866
Reactant of Route 3
Sch-51866
Reactant of Route 4
Sch-51866
Reactant of Route 5
Sch-51866
Reactant of Route 6
Sch-51866

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。